molecular formula C7H5N3O4S B13536608 4-Cyano-2-nitrobenzenesulfonamide CAS No. 29092-36-2

4-Cyano-2-nitrobenzenesulfonamide

Cat. No.: B13536608
CAS No.: 29092-36-2
M. Wt: 227.20 g/mol
InChI Key: QOMLMUXYEJQPPI-UHFFFAOYSA-N
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Description

4-Cyano-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C₇H₅N₃O₄S. It is characterized by the presence of a cyano group (-CN), a nitro group (-NO₂), and a sulfonamide group (-SO₂NH₂) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-nitrobenzenesulfonamide typically involves the nitration and halogenation of N-phenylbenzenesulfonamide. A novel route has been developed that employs metal-promoted tandem nitration and halogenation, which shows high chemoselectivity and functional group compatibility . The reaction conditions often involve the use of nitration reagents such as Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, and NH₄NO₃ .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a catalyst, lithium aluminum hydride (LiAlH₄), and sodium borohydride (NaBH₄). Oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can also be used.

Major Products Formed

The major products formed from these reactions include 4-amino-2-nitrobenzenesulfonamide and 4-cyano-2-aminobenzenesulfonamide, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Cyano-2-nitrobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-2-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate and binding to the active site. The cyano and nitro groups can participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-2-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which provide distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

29092-36-2

Molecular Formula

C7H5N3O4S

Molecular Weight

227.20 g/mol

IUPAC Name

4-cyano-2-nitrobenzenesulfonamide

InChI

InChI=1S/C7H5N3O4S/c8-4-5-1-2-7(15(9,13)14)6(3-5)10(11)12/h1-3H,(H2,9,13,14)

InChI Key

QOMLMUXYEJQPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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